molecular formula C8H9NO3S B3014198 4-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid CAS No. 1934721-92-2

4-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid

Cat. No. B3014198
CAS RN: 1934721-92-2
M. Wt: 199.22
InChI Key: UDPMVJKKFIJWAN-UHFFFAOYSA-N
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Description

The compound 4-[Imino(methyl)oxo-lambda^6-sulfanyl]benzoic acid is a derivative of benzoic acid, which is a simple aromatic carboxylic acid. Its structure is characterized by a sulfanyl group attached to the benzene ring, which is further modified by an imino(methyl)oxo substituent. This compound is not directly mentioned in the provided papers, but its structural relatives and synthesis pathways can provide insights into its properties and potential synthesis methods.

Synthesis Analysis

The synthesis of related sulfanyl benzoic acid derivatives can be complex, involving multiple steps and various starting materials. For instance, the synthesis of 2-methoxy-4-(methylsulfanyl)benzoic acid, as described in one of the studies, utilizes 4-methyl-3-nitrobenzenesulfonic acid and 2-methyl-5-nitrophenol as starting materials, leading to total yields of 17% and 37% respectively . Although the exact synthesis of 4-[Imino(methyl)oxo-lambda^6-sulfanyl]benzoic acid is not detailed, similar synthetic strategies could potentially be adapted for its production.

Molecular Structure Analysis

The molecular structure of 4-[Imino(methyl)oxo-lambda^6-sulfanyl]benzoic acid would likely exhibit resonance stabilization due to the aromatic ring, and the presence of the imino(methyl)oxo group could introduce additional electronic effects. The sulfanyl group is a common feature in the molecules studied in the provided papers, which suggests that the compound may share some chemical behaviors with these analogs .

Chemical Reactions Analysis

The chemical reactions of sulfanyl benzoic acid derivatives can be quite diverse. For example, sulfamethoxazole, a related sulfonamide, undergoes photochemical decomposition to yield various photoproducts, including compounds that exist predominantly in their imido tautomeric form . Similarly, azo derivatives of benzoic acid have been shown to undergo electrochemical reduction, leading to hydrazone tautomers and ultimately to compounds like sulfanilic acid . These studies suggest that 4-[Imino(methyl)oxo-lambda^6-sulfanyl]benzoic acid could also participate in tautomerism and may be susceptible to photochemical and electrochemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-[Imino(methyl)oxo-lambda^6-sulfanyl]benzoic acid can be inferred from related compounds. The presence of the sulfanyl group and the imino(methyl)oxo substituent would likely influence the compound's solubility, acidity, and reactivity. The electrochemical behavior of similar compounds is affected by the position of substituents and the pH of the solution, which could also be relevant for the compound . The photolability of sulfamethoxazole suggests that 4-[Imino(methyl)oxo-lambda^6-sulfanyl]benzoic acid may also be sensitive to light, potentially leading to decomposition or isomerization .

Scientific Research Applications

Antioxidant and Anti-Inflammatory Applications

4-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid derivatives have been studied for their potential antioxidant and anti-inflammatory properties. A research by Kate et al. (2020) synthesized compounds with this structure and evaluated them for antioxidant and anti-inflammatory activities. Notably, certain compounds exhibited excellent antioxidant and anti-inflammatory activity, suggesting potential therapeutic applications in these areas (Kate et al., 2020).

Corrosion Inhibition

The compound has shown effectiveness in inhibiting corrosion, particularly in metal contexts. Behpour et al. (2009) investigated Schiff bases of 2-({-1-methyl-3-[(2-sulfanylphenyl)imino]butylidene}-amino)-1-benzenethiol as corrosion inhibitors in acid solutions, finding a significant decrease in corrosion rates (Behpour et al., 2009). Another study by Kumar et al. (2018) also found similar results with an imine compound providing significant corrosion protection (Kumar et al., 2018).

Anti-Cancer Potential

Gangjee et al. (2008) synthesized analogs of 4-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid as dual inhibitors of thymidylate synthase and dihydrofolate reductase, enzymes crucial for DNA replication and cell growth, thereby suggesting their potential in cancer treatment (Gangjee et al., 2008).

Antimicrobial Activity

Mishra et al. (2019) synthesized benzothiazole-imino-benzoic acid ligands and their metal complexes, which exhibited good antimicrobial activity against various human epidemic-causing bacterial strains (Mishra et al., 2019).

Liquid Crystal Synthesis

Hagar et al. (2019) explored the synthesis of Schiff base supramolecular 4-[(4-(hexyloxy)phenylimino)methyl]benzoic acid and related compounds for potential use in liquid crystals. Their research showed that these compounds displayed high thermal stability and distinctive mesomorphic behavior, which is significant for the development of advanced liquid crystal displays (Hagar et al., 2019).

Mechanism of Action

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid are currently unknown . These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

properties

IUPAC Name

4-(methylsulfonimidoyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3S/c1-13(9,12)7-4-2-6(3-5-7)8(10)11/h2-5,9H,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDPMVJKKFIJWAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=N)(=O)C1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid

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